molecular formula C6H7F3N4O B3004720 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-43-2

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B3004720
CAS RN: 2101196-43-2
M. Wt: 208.144
InChI Key: AKEYVBXBPPUYCV-UHFFFAOYSA-N
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Description

The compound “4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, 1,2,3-triazoles can be synthesized using classical pathways or green chemistry .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, future research could focus on synthesizing various “4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide” derivatives and screening them for various biological activities .

properties

IUPAC Name

4-amino-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-4(5(11)14)3(10)1-12-13/h1H,2,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEYVBXBPPUYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N)C(=O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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